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Abstract
Bottromycin A2 is a complex macrocyclic peptide antibiotic with potent activity against

multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus

aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] First isolated from

Streptomyces bottropensis in 1957, its intricate structure and unique mechanism of action have

made it a subject of significant scientific interest.[1] The structural elucidation of Bottromycin
A2 was a lengthy and challenging process, culminating in the definitive confirmation of its

absolute stereochemistry through total synthesis in 2009.[2][3] This guide provides a

comprehensive overview of the chemical structure and stereochemistry of Bottromycin A2,

details the experimental methodologies used for its characterization, and presents key

quantitative data for reference.

The Chemical Structure of Bottromycin A2
The journey to determine the correct structure of Bottromycin A2 was marked by several

revisions.[3] Initial proposals based on degradation studies were later proven incorrect.[3] The

definitive structure, shown below, was ultimately confirmed by the total synthesis accomplished

by Shimamura and colleagues in 2009.[2]

Bottromycin A2 is a highly modified peptide natural product. Its structure is characterized by

several unique features:
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A 12-membered macrocyclic core formed by four N-terminal amino acids.

An unusual amidine linkage that closes the macrocycle.[2]

A C-terminal linear peptide chain.

Several rare β-methylated amino acid residues, including β-methylphenylalanine.[4]

A C-terminal thiazole moiety derived from a cysteine residue.[3]

The molecular formula of Bottromycin A2 is C₄₂H₆₂N₈O₇S, with a molar mass of 823.06 g/mol

.[1]

Chemical Structure of Bottromycin A2

Figure 1. The 2D chemical structure of Bottromycin A2.

Stereochemistry: The Final Frontier
The determination of the absolute configuration of the multiple stereocenters in Bottromycin
A2 was a critical step. For decades, some configurations were misassigned. The total

synthesis was pivotal in unambiguously establishing the correct stereochemistry.[3][4] A key

finding was the revision of the C-terminal thia-β-Ala-OMe residue to the (R)-configuration (D-

configuration), whereas it was previously believed to be (S)-configured.[3][4]

The confirmed stereocenters are crucial for the molecule's three-dimensional shape and,

consequently, its biological activity. The specific arrangement of bulky side chains and methyl

groups influences how the molecule folds and interacts with its biological target, the bacterial

ribosome.[5]

Spectroscopic and Structural Data
The elucidation of Bottromycin A2's structure relied heavily on modern analytical techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The

three-dimensional solution structure was later determined using advanced NMR techniques.[5]

NMR Spectroscopic Data
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¹H and ¹³C NMR spectroscopy were fundamental in identifying the amino acid components and

their connectivity. A comprehensive assignment of the proton and carbon signals was published

by Kaneda in 1992, which served as a crucial reference for subsequent structural studies.[6]

Table 1: Summary of Spectroscopic and Structural Data for Bottromycin A2
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Data Type Description Reference(s)

Molecular Formula C₄₂H₆₂N₈O₇S [1]

Molar Mass 823.06 g/mol [1]

¹H and ¹³C NMR

Complete assignments for all

proton and carbon nuclei in the

structure were determined

using 2D NMR techniques.

This data was essential for

establishing the planar

structure.

[3][6]

Mass Spectrometry

High-resolution mass

spectrometry (HRMS)

confirmed the elemental

composition. Fragmentation

patterns (MS/MS) helped to

verify the sequence of the

linear peptide portion.

[7]

3D Solution Structure (NMR)

The solution structure in CDCl₃

was determined based on 57

experimental constraints from

NMR experiments (NOESY,

etc.). The final ensemble of 34

structures showed an average

pairwise atomic RMSD of 0.74

± 0.59 Å for all heavy atoms,

indicating a well-defined

conformation.[5][8]

[3][5]

Crystal Structure While a crystal structure of free

Bottromycin A2 is not

available, a structure of it

bound to the epimerase

enzyme BotH has been

solved, revealing a strained

[9]
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conformation upon binding.[9]

[10]

Experimental Protocols and Methodologies
The confirmation of Bottromycin A2's structure and stereochemistry is a testament to the

power of combining total synthesis with advanced spectroscopic methods.

Total Synthesis for Structural Confirmation
The first and only total synthesis of Bottromycin A2 was a landmark achievement that

corrected long-standing errors in its proposed structure.[2][11]

Methodology Overview:

The synthesis was a multi-step process that involved the careful construction of the unusual

amino acid building blocks, followed by their assembly into the linear peptide precursor. A key

challenge was the formation of the macrocyclic amidine ring.

Synthesis of Fragments: The molecule was disconnected into several key fragments,

including the linear tripeptide tail and the N-terminal tetrapeptide that would form the

macrocycle.

Amidine Formation: The crucial macrocyclic amidine linkage was formed via a mercury-

mediated reaction of a thioamide with an amine.[5]

Peptide Couplings: Standard peptide coupling reagents were used to assemble the amino

acid fragments.

Final Deprotection: Global deprotection yielded the final natural product.

The synthetic Bottromycin A2 was then compared to the natural product using various

analytical techniques (NMR, MS, HPLC) and bioassays, confirming its identity and, most

importantly, its absolute stereochemistry.[2]

NMR Spectroscopy for 3D Structure Determination
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The three-dimensional structure of Bottromycin A2 in solution was determined by Gouda and

colleagues using NMR spectroscopy.[5]

Methodology Overview:

Sample Preparation: Bottromycin A2 was dissolved in deuterated chloroform (CDCl₃).

NMR Data Acquisition: A suite of 2D NMR experiments were performed on a high-field NMR

spectrometer (e.g., 600 MHz or higher). These included:

COSY (Correlation Spectroscopy) to identify proton-proton spin couplings within residues.

TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e.,

within an amino acid residue).

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in

space (typically < 5 Å), providing distance constraints for structure calculation.

HSQC/HMBC (Heteronuclear Single Quantum Coherence / Heteronuclear Multiple Bond

Correlation) to correlate protons with their directly attached carbons and with carbons 2-3

bonds away, respectively.

Structure Calculation: The distance constraints obtained from NOESY experiments, along

with dihedral angle constraints derived from coupling constants, were used as input for

molecular dynamics and simulated annealing calculations using software like CYANA or

XPLOR-NIH. This process generates an ensemble of low-energy structures consistent with

the experimental data.[5]

X-ray Crystallography
While a crystal structure of unbound Bottromycin A2 has not been reported, a structure of it in

complex with the biosynthetic enzyme BotH was obtained.[9]

Methodology Overview:

Co-crystallization: The purified BotH protein was mixed with an excess of Bottromycin A2
and subjected to crystallization screening using vapor diffusion methods (sitting or hanging

drop).
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Data Collection: A suitable crystal was cryo-cooled and exposed to a high-intensity X-ray

beam at a synchrotron source. The diffraction pattern was recorded on a detector.

Structure Solution and Refinement: The diffraction data was processed to determine the

electron density map of the protein-ligand complex. The structure was solved using

molecular replacement (using a known structure of a homologous protein) and refined to fit

the experimental data, allowing for the precise placement of the Bottromycin A2 molecule

within the enzyme's active site.[9]

Logical and Biological Pathways
Visualizing the workflow of structural elucidation and the mechanism of action can aid in

understanding the complex journey from discovery to functional characterization.

Workflow of Structure Elucidation
The process of determining the final, correct structure of Bottromycin A2 involved multiple

stages and techniques, correcting earlier hypotheses.
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Caption: Logical workflow for the structure elucidation of Bottromycin A2.
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Mechanism of Action: Ribosome Inhibition
Bottromycin A2 exerts its antibiotic effect by inhibiting protein synthesis. It specifically targets

the 50S subunit of the bacterial ribosome.[3][12]

Bacterial Ribosome (70S)

E-Site P-Site A-Site

Binding Blocked

Aminoacyl-tRNA
(aa-tRNA)

Normal Binding

Bottromycin A2

Binds to A-Site

Protein Synthesis
Inhibited

Click to download full resolution via product page

Caption: Mechanism of action of Bottromycin A2 on the bacterial ribosome.

Conclusion
The chemical structure and stereochemistry of Bottromycin A2 represent a fascinating case

study in natural product chemistry. Its complex architecture, featuring a unique macrocyclic

amidine and multiple methylated amino acids, posed a significant challenge that was ultimately

solved through a combination of advanced spectroscopic analysis and definitive total synthesis.

For drug development professionals, understanding this intricate structure is paramount, as it

forms the basis for its potent biological activity and provides the scaffold for designing next-

generation antibiotics with improved stability and efficacy. The detailed experimental workflows

outlined here underscore the rigorous, multi-disciplinary approach required to characterize

such complex biomolecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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